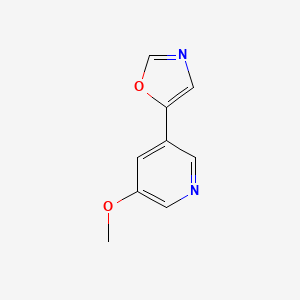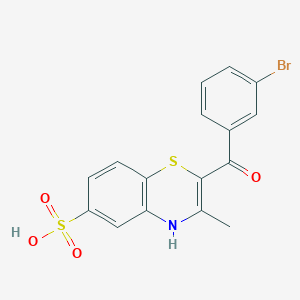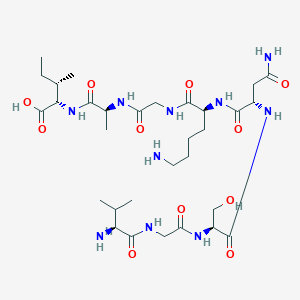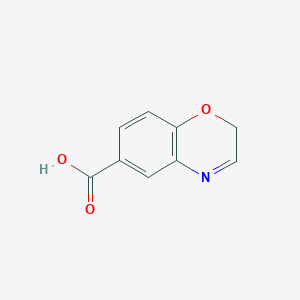![molecular formula C19H14F3OP B14244587 Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- CAS No. 185685-09-0](/img/structure/B14244587.png)
Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- is an organophosphorus compound characterized by the presence of a phosphine oxide group attached to a diphenyl structure with a trifluoromethyl substituent. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- typically involves the reaction of diphenylphosphine oxide with a trifluoromethyl-substituted aromatic compound. One common method is the Williamson reaction, where the diphenylphosphine oxide reacts with a trifluoromethyl-substituted phenol in the presence of a base . Another approach involves the hydrogenation of a precursor compound containing both diphenylphosphine oxide and trifluoromethyl groups .
Industrial Production Methods
Industrial production of this compound often employs high-temperature one-pot polymerization techniques. For example, a high-temperature polycondensation reaction can be used to synthesize polyimides containing diphenylphosphine oxide and trifluoromethyl groups . This method ensures high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield phosphine oxides with higher oxidation states, while reduction reactions produce phosphines .
Wissenschaftliche Forschungsanwendungen
Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- has a wide range of scientific research applications:
Chemistry: It is used as a coupling partner in cross-coupling reactions to prepare various organophosphorus compounds.
Biology: The compound’s unique properties make it useful in the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceuticals due to its ability to form stable complexes with metal ions.
Industry: The compound is used in the production of advanced flame-retardant and optical film materials.
Wirkmechanismus
The mechanism of action of phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- involves its ability to form stable complexes with metal ions. This property is due to the presence of the phosphine oxide group, which acts as a strong electron donor. The compound can interact with various molecular targets and pathways, depending on its specific application .
Vergleich Mit ähnlichen Verbindungen
Phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- can be compared with other similar compounds, such as:
Phosphine oxide, diphenyl[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]-: This compound has additional fluorine atoms, which can enhance its chemical stability and reactivity.
Diphenylphosphine oxide: Lacks the trifluoromethyl group, making it less reactive in certain chemical reactions.
The uniqueness of phosphine oxide, diphenyl[2-(trifluoromethyl)phenyl]- lies in its combination of the phosphine oxide group with the trifluoromethyl substituent, providing a balance of stability and reactivity that is valuable in various applications.
Eigenschaften
CAS-Nummer |
185685-09-0 |
|---|---|
Molekularformel |
C19H14F3OP |
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
1-diphenylphosphoryl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C19H14F3OP/c20-19(21,22)17-13-7-8-14-18(17)24(23,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H |
InChI-Schlüssel |
YGWFTNJHJHEIMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14244512.png)



![1-(2-Nitrophenyl)ethyl 5-[chloro(dimethyl)silyl]pentanoate](/img/structure/B14244544.png)

![2-[(2-Hydroxyethoxy)methyl]cyclohex-2-EN-1-one](/img/structure/B14244550.png)



![[(1R,3S)-3-(hydroxymethyl)-2,2,3-trimethylcyclopentyl]methanol](/img/structure/B14244575.png)

![[Sulfanediylbis(methylene-1,4-dithiane-5,2-diyl)]dimethanethiol](/img/structure/B14244583.png)
